REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5](N)=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].[OH:13]S(O)(=O)=O.N([O-])=O.[Na+]>O>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([OH:13])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10] |f:2.3|
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Name
|
|
Quantity
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48 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(N)C=C1)C(F)(F)F
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Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The resulting solution was stirred at 0° C. for 1 hour
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The resulting suspension was cooled in an ice bath
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Type
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TEMPERATURE
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Details
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maintaining the temperature of the reaction mixture below 10° C
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Type
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DISTILLATION
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Details
|
distilling
|
Type
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DISTILLATION
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Details
|
After collecting approximately 1 liter of distillate
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Type
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EXTRACTION
|
Details
|
the aqueous distillate was extracted with ether
|
Type
|
CUSTOM
|
Details
|
the organic solution dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)O)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |